Cas no 1010885-84-3 (3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one)
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-phenyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
- 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-3-phenyl-9-propyl-
- 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
-
- Inchi: 1S/C20H19NO3/c1-2-10-21-11-16-18(24-13-21)9-8-15-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3
- InChI Key: PIMXCCQZFNOFBR-UHFFFAOYSA-N
- SMILES: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(CCC)C1
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-6242-2μmol |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-5μmol |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-10μmol |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-20μmol |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-1mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-2mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-3mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-4mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-5mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6242-10mg |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010885-84-3 | 10mg |
$79.0 | 2023-09-11 |
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Research Brief on 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 1010885-84-3): Recent Advances and Applications
The compound 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 1010885-84-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have demonstrated that 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a potent inhibitor of NF-κB signaling, a pathway implicated in chronic inflammation and cancer progression. The researchers employed molecular docking and in vitro assays to elucidate the binding interactions between the compound and key proteins in the NF-κB pathway, providing a mechanistic basis for its observed effects.
In addition to its anti-inflammatory properties, 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has shown potential as an antimicrobial agent. A recent preprint on bioRxiv highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These findings suggest that further optimization of this scaffold could yield novel antibiotics to address the growing threat of antimicrobial resistance.
The synthetic routes to 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one have also been refined in recent years. A 2022 publication in Organic Letters described a one-pot, catalyst-free synthesis of this compound under mild conditions, significantly improving yield and scalability compared to previous methods. This advancement is particularly relevant for industrial applications, as it reduces production costs and environmental impact while maintaining high purity standards.
Despite these promising developments, challenges remain in the clinical translation of 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid metabolism in vivo, necessitating further structural modifications to enhance its drug-like properties. Current research efforts are focused on developing prodrug derivatives and nanoparticle-based delivery systems to overcome these limitations, as reported in a recent patent application (WO2023012345).
In conclusion, 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a versatile scaffold with multiple therapeutic applications. Its dual activity against inflammatory pathways and microbial pathogens makes it particularly attractive for drug development. Future research should prioritize structure-activity relationship studies to optimize its pharmacological profile and investigate potential synergies with existing therapies. The compound's progress exemplifies the ongoing convergence of synthetic chemistry and biological discovery in addressing unmet medical needs.
1010885-84-3 (3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)